molecular formula C16H17NO3 B12876717 Carbamic acid, [1-(2-furanyl)-3-butenyl]-, phenylmethyl ester CAS No. 712264-79-4

Carbamic acid, [1-(2-furanyl)-3-butenyl]-, phenylmethyl ester

Cat. No.: B12876717
CAS No.: 712264-79-4
M. Wt: 271.31 g/mol
InChI Key: VFANMTCFKLLVMV-UHFFFAOYSA-N
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Description

Benzyl (1-(furan-2-yl)but-3-en-1-yl)carbamate is an organic compound that features a furan ring, a butenyl chain, and a benzyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (1-(furan-2-yl)but-3-en-1-yl)carbamate typically involves the reaction of benzyl chloroformate with 1-(furan-2-yl)but-3-en-1-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

Benzyl (1-(furan-2-yl)but-3-en-1-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The double bond in the butenyl chain can be reduced to form saturated derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Saturated butyl derivatives.

    Substitution: Various substituted benzyl carbamates.

Scientific Research Applications

Benzyl (1-(furan-2-yl)but-3-en-1-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl (1-(furan-2-yl)but-3-en-1-yl)carbamate involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the carbamate group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-1-(furan-2-yl)but-3-en-1-amine
  • Benzyl-(1-furan-2-yl-1-methyl-but-3-enyl)-amine hydrochloride

Uniqueness

Benzyl (1-(furan-2-yl)but-3-en-1-yl)carbamate is unique due to the presence of both a furan ring and a benzyl carbamate group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

712264-79-4

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

benzyl N-[1-(furan-2-yl)but-3-enyl]carbamate

InChI

InChI=1S/C16H17NO3/c1-2-7-14(15-10-6-11-19-15)17-16(18)20-12-13-8-4-3-5-9-13/h2-6,8-11,14H,1,7,12H2,(H,17,18)

InChI Key

VFANMTCFKLLVMV-UHFFFAOYSA-N

Canonical SMILES

C=CCC(C1=CC=CO1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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